molecular formula C16H22O3 B3097897 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane CAS No. 132452-42-7

8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B3097897
CAS No.: 132452-42-7
M. Wt: 262.34 g/mol
InChI Key: QDVUELGGNWINGK-UHFFFAOYSA-N
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Description

8-(Benzyloxymethyl)-1,4-dioxaspiro[45]decane is a synthetic organic compound characterized by a spirocyclic structure This compound is notable for its unique molecular architecture, which includes a spiro linkage between a dioxane ring and a decane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-efficiency reactors and continuous monitoring of reaction parameters. The industrial production method emphasizes cost-effectiveness and scalability, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions: 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane is unique due to the presence of the benzyloxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

8-(phenylmethoxymethyl)-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-4-14(5-3-1)12-17-13-15-6-8-16(9-7-15)18-10-11-19-16/h1-5,15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVUELGGNWINGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1COCC3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (60% oil dispersion) (8.86 g) in tetrahydrofuran (170 mL) was added a solution of EXAMPLE 441B (30.52 g) in tetrahydrofuran (100 mL). The mixture was stirred for 30 minutes and benzyl bromide (24 mL) was added. After stirring for 72 hours, the reaction was quenched with saturated ammonium chloride solution (400 mL) and diluted with ether (500 mL). The layers were separated and the aqueous layer was extracted with ether (2×150 mL). The combined organics were dried over sodium sulfate, filtered and concentrated. The crude product was purified on silica gel eluting with a 0, 10, 15, 75% ethyl acetate in hexanes step gradient to give the title compound.
Quantity
8.86 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
30.52 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

At 0° C., 1.32 g (33 mmol) of 60% NaH was added to a solution containing 5.2 g (30 mmol) of 1,4-dioxaspiro[4,5]decan-8-ylmethanol dissolved in 75 ml of THF. After stirring for 10 minutes, benzyl bromide (50 mmol) was added and the mixture was stirred for 18 hours at room temperature. Then, the reaction solution was neutralized with 1N aqueous hydrochloric acid solution, and concentrated under reduced pressure. The residue was dissolved in ether, washed twice with water and once with brine, and the solvent was evaporated under reduced pressure. Then, the residue was purified by silica gel column chromatography to obtain 8-(benzyloxymethyl)-1,4-dioxaspiro[4,5]decane (6.0 g, 77%) as a colorless clear oil.
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
50 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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